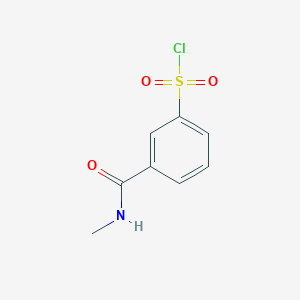

3-(Methylcarbamoyl)benzenesulfonyl chloride

Übersicht

Beschreibung

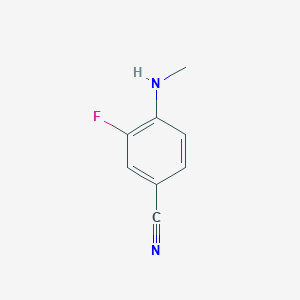

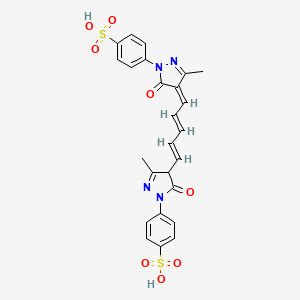

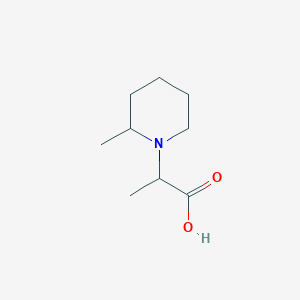

3-(Methylcarbamoyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO3S . It has an average mass of 233.672 Da and a mono-isotopic mass of 232.991348 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Wissenschaftliche Forschungsanwendungen

Magnetic Reagent Utilization in Methylation/Alkylation

3-(Methylcarbamoyl)benzenesulfonyl chloride has been used in the development and application of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents demonstrate utility in the methylation/alkylation of various carboxylic acids, offering efficient retrieval via magnetic methods (Faisal et al., 2017).

Crystal Structure and Kinetic Investigation

Research has focused on the synthesis and crystal structure analysis of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This work included detailed kinetic investigations of these compounds in aqueous solutions, contributing to the understanding of their structural and chemical properties (Rublova et al., 2017).

Applications in Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions, employing 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as both reaction media and Lewis acid catalyst. This approach has yielded high reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, offering insights into the mechanistic details of these reactions (Nara et al., 2001).

Development of Antibacterial Agents

Recent studies have explored the synthesis of N-substituted benzenesulfonamide derivatives using this compound as a precursor. These derivatives have been evaluated as potent antibacterial agents and moderate enzyme inhibitors, expanding the potential therapeutic applications of these compounds (Abbasi et al., 2017).

Synthesis of Diverse Privileged Scaffolds

Polymer-supported benzenesulfonamides prepared from this compound have been key intermediates in various chemical transformations. These include unusual rearrangements to yield diverse privileged scaffolds, demonstrating the compound's versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Applications in Synthesis of Bi(hetero)aryls

The compound has been instrumental in the palladium-catalysed direct arylation of thiophenes, facilitating regioselective access to β-arylated thiophenes. This method utilizes easily accessible catalysts and substrates, offering a pathway to a range of substituted bi(hetero)aryls (Yuan & Doucet, 2014).

Safety and Hazards

Benzenesulfonyl chloride, a related compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use personal protective equipment .

Wirkmechanismus

Target of Action

The primary targets of 3-(Methylcarbamoyl)benzenesulfonyl chloride are currently unknown. This compound is a chemical intermediate and its targets would depend on the specific reactions it is involved in .

Mode of Action

As a chemical intermediate, it can participate in various chemical reactions, and its mode of action would be determined by the specific context of these reactions .

Biochemical Pathways

As a chemical intermediate, it could potentially be involved in a wide range of biochemical pathways depending on the specific reactions it participates in .

Pharmacokinetics

As a chemical intermediate, its pharmacokinetic properties would likely depend on the specific context in which it is used .

Result of Action

As a chemical intermediate, its effects would be determined by the specific reactions it is involved in .

Eigenschaften

IUPAC Name |

3-(methylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJDVAPXWOSTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592513 | |

| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016715-95-9 | |

| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methanamine](/img/structure/B1369756.png)

![5-[(2-Pyrimidinylthio)methyl]-2-furoic acid](/img/structure/B1369758.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)

![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)